molecular formula C18H19N3S B373942 N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine

N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine

Cat. No.: B373942
M. Wt: 309.4g/mol
InChI Key: JEYSLXJFCSUUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound known for its unique structure and properties. It is a solid, colorless or slightly yellow crystal at room temperature, and it is easily soluble in organic solvents but has low solubility in water. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride with 4,5-dihydro-1H-imidazol-2-amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride
  • 4,5-dihydro-1H-imidazol-2-amine
  • N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine
  • N-(6,11-dihydrobenzo cbenzothiepin-11-yl)-2-morpholin-4-ylacetamide

Uniqueness

N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C18H19N3S/c1-2-6-14-13(5-1)12-22-17-8-4-3-7-15(17)16(14)11-21-18-19-9-10-20-18/h1-8,16H,9-12H2,(H2,19,20,21)

InChI Key

JEYSLXJFCSUUGI-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24

Canonical SMILES

C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24

Origin of Product

United States

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